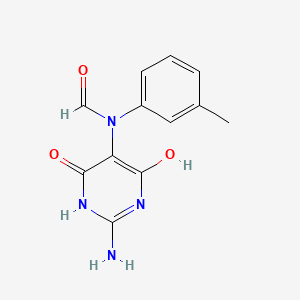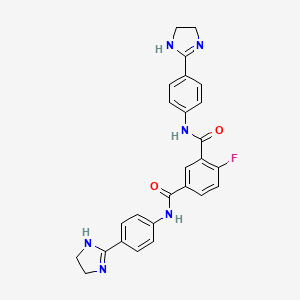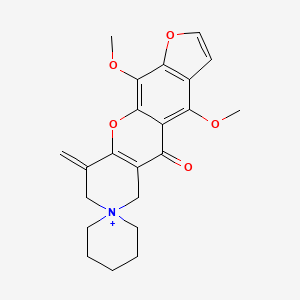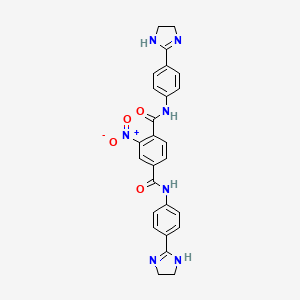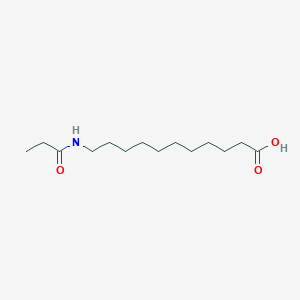
11-(Propanoylamino)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 400073 is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical properties and its ability to interact with biological systems in a specific manner.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 400073 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 400073 may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key factors such as cost-effectiveness, scalability, and environmental impact are considered in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
NSC 400073 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 400073 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 400073 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
NSC 400073 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: NSC 400073 is used in studies involving cellular processes and molecular interactions. It can serve as a probe to investigate specific biological pathways.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. It may also be used in diagnostic assays and imaging techniques.
Industry: NSC 400073 is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of NSC 400073 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
NSC 400073 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 400074: This compound has a similar structure but differs in its functional groups, leading to different chemical and biological properties.
NSC 400075: Another related compound with variations in its molecular structure, resulting in distinct reactivity and applications.
The uniqueness of NSC 400073 lies in its specific chemical structure and the particular interactions it has with biological systems, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
7499-95-8 |
|---|---|
Fórmula molecular |
C14H27NO3 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
11-(propanoylamino)undecanoic acid |
InChI |
InChI=1S/C14H27NO3/c1-2-13(16)15-12-10-8-6-4-3-5-7-9-11-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
VHNDNRBXGNSWRW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


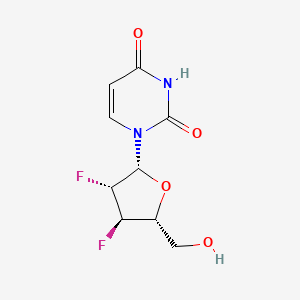
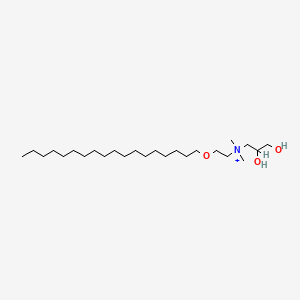
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)


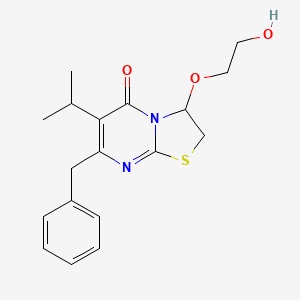
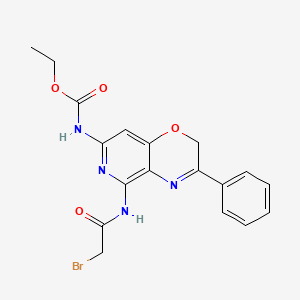

![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B15196592.png)
